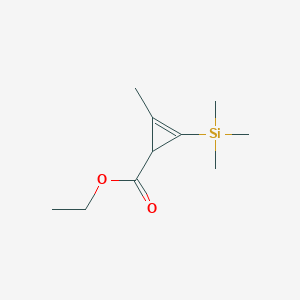

Ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate

Overview

Description

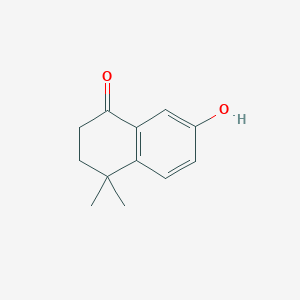

Ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate is a high-quality organic compound that is commonly used as a key intermediate in the synthesis of various pharmaceuticals . It has a CAS Number of 33002-26-5 and a molecular weight of 198.34 .

Synthesis Analysis

Cyclopropene derivatives, including this compound, have been used as extremely reactive units in organic chemistry due to their high ring-strain energy . They are synthesized from several cycloprop-2-ene-1-carboxylic acid derivatives .Molecular Structure Analysis

The molecular formula of this compound is CHOSi, with an average mass of 198.334 Da and a monoisotopic mass of 198.107605 Da .Physical And Chemical Properties Analysis

This compound is a liquid at normal temperatures .Scientific Research Applications

Carboxyl Protection in Synthesis

Ethyl 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate plays a role in protecting carboxyl groups during chemical synthesis. A study demonstrated its application in synthesizing curvularin, a mold metabolite, using a carboxyl protecting group that can be selectively removed with fluoride ions (Gerlach, 1977).

Formation of Cyclopropenyl Compounds

This compound is instrumental in forming cyclopropenyl compounds. A study showed its use in the cyclopropenation of bis(trimethylsilyl)acetylene, leading to the synthesis of various cyclopropenyl derivatives (Maier, Volz, & Neudert, 1992).

Glycoside Transformation

In carbohydrate chemistry, it's used for transforming glycosides into corresponding acyl sugars. One study transformed (trimethylsilyl)ethyl glycosides into 1-O-β-acyl saccharides, showcasing its utility in complex carbohydrate synthesis (Ellervik & Magnusson, 1993).

Stereoselective Synthesis

This compound is also involved in stereoselective synthesis. One example is its role in the stereoselective synthesis of sulfone-substituted cyclopropanes, which is crucial for producing specific isomers of chemical compounds (Yamazaki et al., 1999).

Involvement in Esterifications

It has been employed in esterification processes. Research showed that 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, derived from this compound, effectively forms 2-trimethylsilylethyl esters without needing external catalysts or promoters (Lin et al., 2020).

Synthesis of Pyrazole Derivatives

The compound is utilized in synthesizing pyrazole derivatives. A study involved synthesizing ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative, and analyzed its structure and properties (Zhao & Wang, 2023).

Future Directions

properties

IUPAC Name |

ethyl 2-methyl-3-trimethylsilylcycloprop-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2Si/c1-6-12-10(11)8-7(2)9(8)13(3,4)5/h8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBMQGQGKNVNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=C1[Si](C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

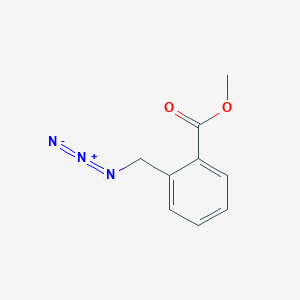

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382374.png)

![Bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3382393.png)

![[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B3382406.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)